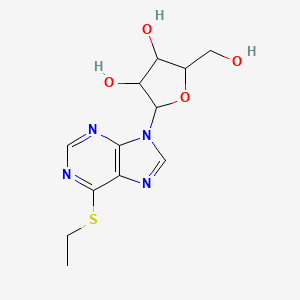
2-(6-Ethylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Descripción
2-(6-Ethylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is a complex organic compound that belongs to the class of nucleoside analogs This compound is characterized by its unique structure, which includes a purine base with an ethylthio group at the 6-position and a hydroxymethyl group attached to an oxolane ring
Propiedades
Número CAS |
13286-04-9 |
|---|---|
Fórmula molecular |
C12H16N4O4S |
Peso molecular |
312.35 g/mol |
Nombre IUPAC |
(2R,3R,4S,5R)-2-(6-ethylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C12H16N4O4S/c1-2-21-11-7-10(13-4-14-11)16(5-15-7)12-9(19)8(18)6(3-17)20-12/h4-6,8-9,12,17-19H,2-3H2,1H3/t6-,8-,9-,12-/m1/s1 |
Clave InChI |
SXDRPWJMWHDCLL-WOUKDFQISA-N |
SMILES |
CCSC1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)O |
SMILES isomérico |
CCSC1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
SMILES canónico |
CCSC1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)O |
Sinónimos |
NSC39368 |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Ethylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions, including condensation and cyclization, to introduce the ethylthio group at the 6-position.
Attachment of the Oxolane Ring: The oxolane ring is introduced through a glycosylation reaction, where the purine base is coupled with a protected sugar derivative.
Deprotection and Hydroxymethylation: The final steps involve deprotection of the sugar moiety and introduction of the hydroxymethyl group through selective oxidation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of high-throughput synthesis techniques, automated reactors, and purification methods such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-(6-Ethylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can undergo reduction reactions to modify the purine base or the oxolane ring.
Substitution: Nucleophilic substitution reactions can occur at the purine base, particularly at the 6-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like thiols, amines, and halides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as oxidized, reduced, or substituted analogs with potential biological activity.
Aplicaciones Científicas De Investigación
2-(6-Ethylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a probe in studying nucleoside analogs.
Biology: Investigated for its interactions with enzymes and nucleic acids, providing insights into cellular processes.
Medicine: Explored for its potential antiviral and anticancer properties, particularly in inhibiting viral replication and inducing apoptosis in cancer cells.
Industry: Utilized in the development of pharmaceuticals and as a reference compound in quality control.
Mecanismo De Acción
The mechanism of action of 2-(6-Ethylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol involves its incorporation into nucleic acids, leading to the disruption of normal cellular processes. The compound targets specific enzymes involved in DNA and RNA synthesis, such as polymerases and reverse transcriptases, thereby inhibiting viral replication and inducing cell death in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(6-Methylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- 2-(6-Ethylaminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- 2-(6-Ethylsulfanylpurin-9-yl)-5-(methyl)oxolane-3,4-diol
Uniqueness
Compared to similar compounds, 2-(6-Ethylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is unique due to the presence of the ethylthio group at the 6-position, which enhances its biological activity and specificity. This structural feature allows for stronger interactions with target enzymes and nucleic acids, making it a promising candidate for therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


